molecular formula C10H11Cl2N B15309231 1-(2,4-Dichloro-benzyl)-cyclopropylamine

1-(2,4-Dichloro-benzyl)-cyclopropylamine

Cat. No.: B15309231
M. Wt: 216.10 g/mol
InChI Key: UKIIJUQPOJTQQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dichlorobenzyl)cyclopropan-1-amine is an organic compound with the molecular formula C10H11Cl2N It is characterized by the presence of a cyclopropane ring attached to a benzyl group substituted with two chlorine atoms at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorobenzyl)cyclopropan-1-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with cyclopropanamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 1-(2,4-Dichlorobenzyl)cyclopropan-1-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorobenzyl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chlorine atoms on the benzyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

1-(2,4-Dichlorobenzyl)cyclopropan-1-amine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorobenzyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dichlorophenyl)cyclopropan-1-amine: Similar in structure but lacks the benzyl group.

    1-(2,5-Dichlorobenzyl)cyclopropan-1-amine: Similar but with chlorine atoms at the 2 and 5 positions.

Uniqueness

1-(2,4-Dichlorobenzyl)cyclopropan-1-amine is unique due to its specific substitution pattern on the benzyl group, which can influence its reactivity and biological activity. The presence of the cyclopropane ring also adds to its distinct chemical properties.

Properties

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]cyclopropan-1-amine

InChI

InChI=1S/C10H11Cl2N/c11-8-2-1-7(9(12)5-8)6-10(13)3-4-10/h1-2,5H,3-4,6,13H2

InChI Key

UKIIJUQPOJTQQW-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=C(C=C(C=C2)Cl)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.